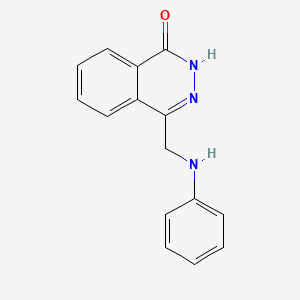
4-(anilinomethyl)-1(2H)-phthalazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, catalysts, temperature, pressure, and other relevant factors .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, reactivity, stability, etc .Scientific Research Applications
Synthesis and Anticancer Activities
A series of novel 1-anilino-4-(arylsulfanylmethyl)phthalazines, including derivatives of 4-(anilinomethyl)-1(2H)-phthalazinone, were synthesized and tested for their anticancer activities. The compounds were evaluated in vitro against cancer cell lines, showing higher activity than cisplatin in some cases. This highlights the potential of this compound derivatives in cancer treatment research (Juan Li et al., 2006).
Antimicrobial Activities
Another research avenue for this compound derivatives is their antimicrobial potential. Some derivatives have been synthesized and showed pronounced antimicrobial activities, hinting at their usefulness in developing new antimicrobial agents (A. Bedair et al., 1987).
Thromboxane A2 Synthetase Inhibition and Bronchodilation
Research on 4-substituted 2-[omega-(1-imidazolyl)alkyl]-1(2H)-phthalazinones, closely related to this compound, revealed dual activities of thromboxane A2 synthetase inhibition and bronchodilation. These compounds exhibit both activities to varying degrees, influenced by the nature of the 4-substituents, suggesting their potential in antiasthmatic therapy (M. Yamaguchi et al., 1993).
Phosphodiesterase (PDE4) Inhibition
4-Catechol-substituted cis-hexa- and tetrahydro-2H-phthalazin-1-ones, which include structural motifs related to this compound, were found to inhibit phosphodiesterase (PDE4) activity. This suggests their potential in treating disorders related to PDE4, such as inflammation and certain psychiatric diseases (M. Van der Mey et al., 2002).
Selective JAK1 Inhibition
Novel 1-anilino-4-phenylphthalazine derivatives, which include structures similar to this compound, have been proposed as selective JAK1 inhibitors, potentially useful for treating cancer, inflammatory, and autoimmune diseases. This highlights another therapeutic application area for these compounds (P. Norman, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(anilinomethyl)-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-15-13-9-5-4-8-12(13)14(17-18-15)10-16-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJXIUXKTPFLMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2876565.png)

![2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2876569.png)
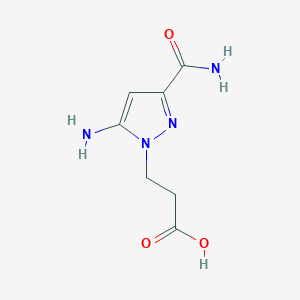
![2-{4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)
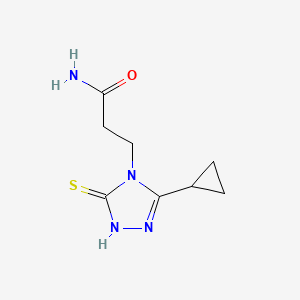
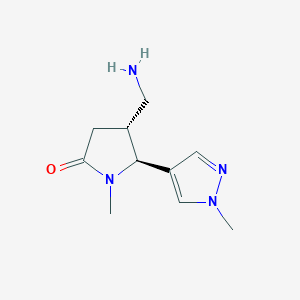
![2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid](/img/structure/B2876576.png)
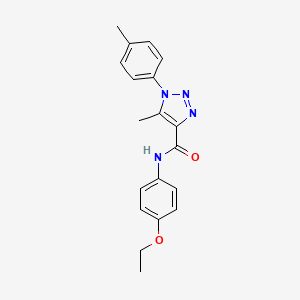

![N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine](/img/structure/B2876581.png)
![7-Methyl-5-phenyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2876583.png)

![5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2876586.png)